2-Furanmethanamine, 5,5'-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl-
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Overview
Description
2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- is a complex organic compound characterized by the presence of furan rings, amine groups, and a long octanediyl chain with thiomethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the furanmethanamine derivatives, followed by the introduction of the octanediylbis(thiomethylene) linkage. The final step involves the N,N-dimethylation of the amine groups. Common reagents used in these reactions include furan, formaldehyde, and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amine groups can be reduced to form primary amines.
Substitution: The thiomethylene linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines are commonly employed.
Major Products
The major products formed from these reactions include furanones, primary amines, and substituted thiomethylene derivatives .
Scientific Research Applications
2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- involves its interaction with specific molecular targets. The furan rings and amine groups can interact with enzymes and receptors, modulating their activity. The thiomethylene linkages may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-)
- 2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-)
- N,N’-1,8-octanediylbisbutanamide
Uniqueness
2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl- is unique due to its long octanediyl chain and the presence of thiomethylene linkages, which impart distinct chemical and physical properties.
Properties
CAS No. |
138878-48-5 |
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Molecular Formula |
C24H40N2O2S2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
1-[5-[8-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]octylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C24H40N2O2S2/c1-25(2)17-21-11-13-23(27-21)19-29-15-9-7-5-6-8-10-16-30-20-24-14-12-22(28-24)18-26(3)4/h11-14H,5-10,15-20H2,1-4H3 |
InChI Key |
CINOACUWPXQJTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCCCCCCCSCC2=CC=C(O2)CN(C)C |
Origin of Product |
United States |
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